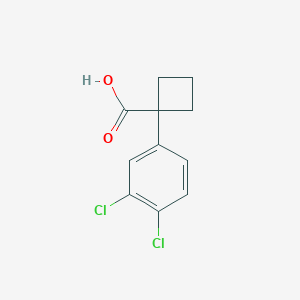

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLDQXZDZVETAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60517664 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84485-58-5 | |

| Record name | 1-(3,4-Dichlorophenyl)cyclobutane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60517664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-dichlorophenyl)cyclobutane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid is a fascinating molecule that holds significant potential within the realms of medicinal chemistry and drug discovery. Its unique structure, which combines a rigid cyclobutane core with a dichlorinated phenyl ring, presents a compelling scaffold for the development of novel therapeutic agents. The cyclobutane moiety, a four-membered carbocycle, is increasingly recognized for its ability to impart favorable pharmacokinetic properties in drug candidates, such as metabolic stability and improved potency.[1][2] The dichlorophenyl group, on the other hand, is a common feature in many biologically active compounds and can significantly influence a molecule's binding affinity and overall pharmacological profile.

This technical guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, physicochemical characteristics, and potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in drug development and related fields.

Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, we can predict its key physicochemical properties based on its structure and data from analogous compounds. These estimations provide a valuable starting point for experimental design and interpretation.

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₁H₁₀Cl₂O₂ | - |

| Molecular Weight | 245.10 g/mol | - |

| Appearance | White to off-white solid | Based on similar aromatic carboxylic acids. |

| Melting Point | 150-160 °C | Higher than the parent cyclobutanecarboxylic acid due to the aromatic ring and halogen substituents which increase intermolecular forces. |

| Boiling Point | > 300 °C (decomposes) | Carboxylic acids often have high boiling points and may decompose before boiling at atmospheric pressure. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and methanol. | The carboxylic acid group provides some water solubility, but the dichlorophenyl and cyclobutane groups are lipophilic. |

| pKa | ~4.0 - 4.5 | The electron-withdrawing effect of the dichlorophenyl ring will make the carboxylic acid more acidic than the parent cyclobutanecarboxylic acid (pKa ~4.8). |

Spectroscopic Analysis

Predictive spectroscopic data is crucial for the identification and characterization of this compound. The following are the expected spectral features:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (δ 7.0-7.5 ppm). One doublet, one singlet (or a narrowly split doublet), and another doublet, corresponding to the three protons on the dichlorophenyl ring.

-

Cyclobutane Protons: Complex multiplets in the region of δ 2.0-3.0 ppm. The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically downfield (δ 10-12 ppm), which may be exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around δ 175-185 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbons attached to the chlorine atoms showing characteristic shifts.

-

Cyclobutane Carbons: Signals in the aliphatic region (δ 20-50 ppm).

-

-

IR (Infrared) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically around 600-800 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): An isotopic cluster characteristic of a molecule containing two chlorine atoms will be observed for the molecular ion. The most abundant peaks will be at m/z values corresponding to the presence of ³⁵Cl₂ and ³⁵Cl³⁷Cl isotopes.

-

Synthesis and Reactivity

A plausible synthetic route to this compound can be envisioned through a multi-step process, beginning with the synthesis of the cyclobutane precursor followed by its functionalization.

Proposed Synthesis Pathway

A potential and efficient method for the synthesis involves the preparation of 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile as a key intermediate, followed by its hydrolysis to the desired carboxylic acid.

Experimental Protocol: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

-

Reaction Setup: To a solution of 3,4-dichlorophenylacetonitrile in a suitable aprotic solvent (e.g., dry DMF or THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The use of a strong base is crucial for the deprotonation of the benzylic proton to form the carbanion.

-

Cyclization: After stirring for a short period to ensure complete formation of the anion, add 1,3-dibromopropane dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). This step involves a tandem alkylation to form the cyclobutane ring.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure nitrile intermediate.

Experimental Protocol: Hydrolysis to this compound

-

Hydrolysis: The purified 1-(3,4-dichlorophenyl)cyclobutanecarbonitrile is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions. For acidic hydrolysis, refluxing the nitrile in a mixture of concentrated sulfuric acid and water is effective. For basic hydrolysis, refluxing with an aqueous solution of sodium hydroxide followed by acidification is a common method.

-

Isolation and Purification: After cooling, the carboxylic acid product will often precipitate out of the aqueous solution upon acidification (if basic hydrolysis was used). The solid can be collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain the final product in high purity.

Potential Pharmacological Profile and Mechanism of Action

While the specific biological activity of this compound has not been extensively reported, its structural motifs suggest several potential pharmacological applications. The dichlorophenyl group is present in a number of drugs with diverse activities, including antidepressants and antipsychotics.[3][4] The cyclobutane ring, as a rigid scaffold, can orient the pharmacophoric groups in a specific conformation, potentially leading to high affinity and selectivity for a biological target.[1][2]

Based on these structural features, it is plausible that this compound could act as a modulator of central nervous system (CNS) targets. For instance, it could potentially interact with neurotransmitter transporters or receptors. The carboxylic acid moiety could serve as a key interaction point, forming hydrogen bonds or ionic interactions within a receptor's binding pocket.

Hypothetical Mechanism of Action: Modulation of a CNS Receptor

A hypothetical mechanism of action could involve the compound acting as an antagonist or a modulator of a specific G-protein coupled receptor (GPCR) or an ion channel in the CNS. The dichlorophenyl group could engage in hydrophobic and/or halogen bonding interactions, while the cyclobutane ring provides a rigid scaffold to position the key interacting groups optimally.

Further research, including in vitro binding assays and in vivo pharmacological studies, is necessary to elucidate the precise mechanism of action and therapeutic potential of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and a discussion of its potential pharmacological profile. The unique combination of a rigid cyclobutane core and a dichlorinated phenyl ring suggests that this molecule could exhibit interesting biological activities, particularly within the CNS. The information presented here serves as a foundation for future research and development efforts aimed at unlocking the full therapeutic potential of this and related compounds.

References

- PharmaBlock. (n.d.). Cyclobutane Derivatives in Drug Discovery.

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Publishing.

- MDPI. (2025, November 20).

- PubMed. (n.d.). 7-(4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone (OPC-14597), a new putative antipsychotic drug with both presynaptic dopamine autoreceptor agonistic activity and postsynaptic D2 receptor antagonistic activity.

- Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). PubMed Central.

- Wikipedia. (n.d.). Guanfacine.

Sources

- 1. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. mdpi.com [mdpi.com]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Structure Elucidation of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning employed in the structural elucidation of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid. As a key intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and analgesic compounds, a thorough understanding of its structural verification is paramount for drug development professionals. This document is structured to provide not just procedural steps, but the scientific rationale behind the selection of analytical techniques and the interpretation of the resulting data, ensuring a robust and validated structural assignment.

Introduction and Synthetic Strategy

This compound is a crystalline solid at room temperature with the molecular formula C₁₁H₁₀Cl₂O₂. Its structure features a cyclobutane ring and a 3,4-dichlorophenyl moiety, both attached to a quaternary carbon which is also part of a carboxylic acid group.

The most common and efficient synthetic route to this compound involves a two-step process, starting from the commercially available 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile. This nitrile precursor serves as a stable and readily accessible starting material. The structure elucidation of the final carboxylic acid product is critically dependent on the successful synthesis and purification of this intermediate.

The overall synthetic workflow can be visualized as follows:

Experimental Protocol: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

The conversion of the nitrile to the carboxylic acid is a standard hydrolysis reaction, typically carried out under acidic conditions to ensure complete conversion and facilitate product isolation.[1][2]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile.

-

Reagent Addition: Add a mixture of concentrated sulfuric acid and water (typically a 1:1 or 2:1 v/v mixture).

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, or until TLC analysis indicates the complete consumption of the starting nitrile.

-

Workup: Cool the reaction mixture to room temperature and pour it over ice. The carboxylic acid product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) will yield the purified this compound.

Spectroscopic and Spectrometric Analysis

The cornerstone of structure elucidation lies in the synergistic use of various analytical techniques. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the aliphatic protons of the cyclobutane ring. The acidic proton of the carboxylic acid is also a key diagnostic signal.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[3] |

| ~7.5 | Doublet | 1H | Ar-H | Aromatic proton ortho to the cyclobutyl group, deshielded by the electron-withdrawing chlorine atom. |

| ~7.4 | Doublet of doublets | 1H | Ar-H | Aromatic proton between the two chlorine atoms. |

| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton meta to the cyclobutyl group. |

| ~2.8 - 2.5 | Multiplet | 4H | -CH₂- (cyclobutane) | The four methylene protons of the cyclobutane ring adjacent to the quaternary carbon. |

| ~2.2 - 1.9 | Multiplet | 2H | -CH₂- (cyclobutane) | The two methylene protons of the cyclobutane ring at the 3-position. |

Note: The exact chemical shifts and multiplicities of the aromatic protons can be more complex due to second-order coupling effects.

The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~175-180 | Quaternary | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| ~140-145 | Quaternary | Ar-C | Aromatic carbon attached to the cyclobutyl group. |

| ~130-135 | Quaternary | Ar-C | Aromatic carbons attached to chlorine atoms. |

| ~125-130 | Tertiary | Ar-CH | Aromatic methine carbons. |

| ~50-55 | Quaternary | -C-(Ar)(COOH) | The quaternary carbon of the cyclobutane ring. |

| ~30-35 | Secondary | -CH₂- (cyclobutane) | Methylene carbons of the cyclobutane ring adjacent to the quaternary carbon. |

| ~15-20 | Secondary | -CH₂- (cyclobutane) | Methylene carbon of the cyclobutane ring at the 3-position. |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of key functional groups.

The expected IR absorption bands for this compound are:

-

O-H Stretch: A very broad and strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[4][5]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band between 1725 cm⁻¹ and 1700 cm⁻¹, indicative of the carbonyl group of the carboxylic acid.[4][5]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A medium intensity band between 1320 cm⁻¹ and 1210 cm⁻¹.[4]

-

C-Cl Stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.

The logical workflow for spectroscopic analysis is as follows:

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (244.0058 g/mol for C₁₁H₁₀³⁵Cl₂O₂). A key feature will be the isotopic pattern of the molecular ion peak, which will show a characteristic M, M+2, and M+4 pattern in an approximate ratio of 9:6:1, confirming the presence of two chlorine atoms.

-

Key Fragmentation Pathways:

-

Loss of the Carboxyl Group: A prominent fragment would be observed corresponding to the loss of the -COOH group (a loss of 45 Da).[6]

-

Cyclobutane Ring Fragmentation: The cyclobutane ring can undergo fragmentation, leading to the loss of ethylene (28 Da) or other small neutral molecules.[7]

-

Formation of a Dichlorophenyl Cation: Fragmentation could also lead to the formation of a dichlorophenyl-containing cation.

-

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide a robust picture of the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the three-dimensional arrangement of atoms in the solid state.

Protocol for X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified carboxylic acid in a suitable solvent or solvent mixture.

-

Data Collection: A selected crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve the crystal structure, revealing the precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonded dimer formation between carboxylic acid groups.

The data obtained from X-ray crystallography serves as the gold standard for structural validation and can be used to confirm the connectivity and stereochemistry determined by spectroscopic methods.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a logical synthetic strategy and the application of a suite of powerful analytical techniques. The hydrolysis of the corresponding nitrile provides a reliable route to the target compound. Subsequent analysis by NMR and IR spectroscopy confirms the key functional groups and the carbon-hydrogen framework, while mass spectrometry validates the molecular weight and provides insights into the molecule's stability and fragmentation. Finally, X-ray crystallography can offer the definitive and absolute structural proof. By integrating the data from these complementary techniques, researchers and drug development professionals can have a high degree of confidence in the identity and purity of this important pharmaceutical intermediate.

References

-

Mass Spectra of Certain Cyclobutanecarboxylates. (n.d.). Retrieved from [Link]

-

1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Methods of preparing synthesising carboxylic acids reagents conditions equations procedure description advanced A level organic chemistry revision notes doc brown. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

1-Phenylcyclopropanecarboxylic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]

-

3,4-Dichlorotoluene | C7H6Cl2 | MD Topology | NMR | X-Ray. (n.d.). The Automated Topology Builder (ATB) and Repository. Retrieved from [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube. Retrieved from [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

-

Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved from [Link]

-

What is a simple way to convert an ester into carboxylic acid? (2014, February 18). ResearchGate. Retrieved from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University. Retrieved from [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Organic Chemistry Data & Info. Retrieved from [Link]

-

6.8: ¹³C NMR Spectroscopy. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid CAS number 84485-58-5

An In-depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid (CAS 84485-58-5)

Introduction

This compound, registered under CAS number 84485-58-5, is a specialized organic compound characterized by a cyclobutane ring and a dichlorinated phenyl group attached to the same carbon that bears a carboxylic acid functional group. While not a widely commercialized end-product itself, its true significance lies in its role as a sophisticated building block and key intermediate in the synthesis of pharmacologically active molecules.[1] Its rigid cyclobutane scaffold and the specific electronic properties imparted by the 3,4-dichloro substitution on the aromatic ring make it a valuable moiety for medicinal chemists aiming to optimize the efficacy, selectivity, and pharmacokinetic profiles of drug candidates. This guide provides a comprehensive technical overview of its properties, plausible synthetic routes, analytical methods, and its context within the broader landscape of drug development.

Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a molecule is the first step in its effective application. The data below, compiled from established chemical principles and data from analogous structures, provides a foundational profile for this compound.

Key Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 84485-58-5 | Registry Number |

| Molecular Formula | C₁₁H₁₀Cl₂O₂ | Calculated |

| Molecular Weight | 245.10 g/mol | Calculated[2] |

| Appearance | Expected to be a solid at room temperature | Inferred from similar structures |

| Solubility | Likely soluble in organic solvents like methanol, chloroform; slightly soluble in water.[3] | Inferred from parent structure |

| Acidity (pKa) | Estimated to be around 4.7, typical for carboxylic acids.[3] | Inferred from parent structure |

Spectroscopic Characterization

Spectroscopic analysis is critical for structure verification and purity assessment. The following are the expected spectral characteristics for this compound based on its functional groups and overall structure.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The protons on the dichlorinated aromatic ring would appear in the downfield region (typically 7.0-7.5 ppm). The aliphatic protons of the cyclobutane ring would produce complex multiplets in the 2-3 ppm range.[4] The carboxylic acid proton is highly deshielded and would appear as a broad singlet far downfield, typically between 10-12 ppm.[4]

-

¹³C NMR Spectroscopy : The carbon NMR would feature a signal for the carbonyl carbon of the carboxylic acid in the highly deshielded region of 160-180 ppm.[4] Aromatic carbons would resonate between 120-140 ppm, while the aliphatic carbons of the cyclobutane ring would appear in the upfield region.

-

Infrared (IR) Spectroscopy : The IR spectrum provides definitive evidence of the key functional groups. A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer.[4] A sharp and strong carbonyl (C=O) stretching absorption should appear around 1710 cm⁻¹.[4]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight. Isotopic peaks characteristic of the two chlorine atoms would be observed. Common fragmentation pathways would include the loss of the carboxyl group (-COOH) and cleavage of the cyclobutane ring.

Synthesis and Mechanistic Considerations

Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the molecule at its key bonds to identify plausible starting materials. The primary disconnection can be made at the C-C bond between the aromatic ring and the cyclobutane core, suggesting an arylation of a cyclobutane precursor. An alternative is to build the cyclobutane ring onto a pre-functionalized dichlorophenyl starting material.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway via Malonic Ester Synthesis

A classic and reliable method for forming substituted cyclic systems is the malonic ester synthesis. This multi-step process offers good control over the final structure.

Caption: Proposed multi-step synthesis pathway.

Detailed Experimental Protocol (Conceptual)

-

Synthesis of Diethyl 1,1-cyclobutanedicarboxylate :

-

Rationale : This step utilizes the high acidity of the α-protons of diethyl malonate. A strong base, sodium ethoxide (NaOEt), deprotonates the malonate to form a nucleophilic enolate. This enolate then undergoes a double Sₙ2 reaction with 1,3-dibromopropane to form the cyclic diester.[5][6]

-

Procedure : To a solution of sodium ethoxide in absolute ethanol, slowly add diethyl malonate while stirring under an inert atmosphere. After formation of the enolate, add 1,3-dibromopropane dropwise and reflux the mixture for several hours. The product is then isolated via extraction and purified by vacuum distillation.

-

-

Hydrolysis and Decarboxylation to Cyclobutanecarboxylic Acid :

-

Rationale : The ester groups are hydrolyzed to carboxylic acids under basic conditions (saponification), followed by acidification. The resulting 1,1-dicarboxylic acid is thermally unstable and readily loses one carboxyl group as CO₂ upon heating to yield the monosubstituted acid.[7]

-

Procedure : The diester from the previous step is refluxed with an aqueous solution of sodium hydroxide. After the reaction is complete, the solution is cooled and acidified with concentrated HCl, precipitating 1,1-cyclobutanedicarboxylic acid. The isolated diacid is then heated above its melting point until carbon dioxide evolution ceases, yielding crude cyclobutanecarboxylic acid, which can be purified by distillation.

-

-

Arylation of the Cyclobutane Ring :

-

Rationale : This step is the most challenging and requires attaching the 3,4-dichlorophenyl group. Direct Friedel-Crafts acylation of 1,2-dichlorobenzene with a derivative of cyclobutanecarboxylic acid (like the acid chloride) is a possibility, though regioselectivity can be an issue. More modern approaches might involve metal-catalyzed cross-coupling reactions.

-

Note : This step is conceptual and would require significant experimental optimization to achieve the desired product with good yield and purity.

-

Applications in Drug Discovery and Development

The true value of this compound is realized when it is incorporated into larger, more complex molecules designed to interact with biological targets.

Role as a Key Pharmaceutical Intermediate

This compound serves as a critical precursor for various active pharmaceutical ingredients (APIs).[1] Its structure allows for further modification of the carboxylic acid group (e.g., conversion to amides, esters, or amines) to fine-tune the molecule's properties. The cyclobutane unit provides a three-dimensional scaffold that can orient substituents in specific vectors, which is crucial for precise binding to enzyme active sites or receptors. The 1,3-disubstituted cyclobutane moiety, in particular, is recognized as a valuable isostere for 1,4-disubstituted phenyl rings in drug design.[8]

Structural Relationship to Sibutramine

A prominent example of a drug containing a closely related structural core is Sibutramine (CAS 84485-00-7).[9] Sibutramine is a monoamine reuptake inhibitor that was formerly used as an appetite suppressant for the treatment of obesity.[9][10] Although withdrawn from many markets due to cardiovascular concerns, its structure highlights the pharmacological potential of the substituted cyclobutane motif.[11] The core of Sibutramine contains a 1-(4-chlorophenyl)cyclobutane unit, demonstrating the utility of this chemical framework in targeting central nervous system pathways.

Caption: Structural relationship to the drug Sibutramine.

Broader Pharmacological Context

The 3,4-dichlorophenyl group is a common feature in many biologically active compounds, often contributing to enhanced binding affinity or metabolic stability. Molecules containing this moiety have been investigated for a range of therapeutic applications, including anti-inflammatory and anticancer activities.[12][13]

Analytical Methodologies

To ensure the quality, purity, and concentration of this compound in a research or production setting, validated analytical methods are essential.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for analyzing this type of compound.[14]

-

HPLC : Reverse-phase HPLC is the method of choice for non-volatile compounds like carboxylic acids. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier (like phosphoric or formic acid) would provide good separation and peak shape.[15] Detection is typically achieved using a UV detector.

-

GC-MS : For GC analysis, the carboxylic acid must first be derivatized to a more volatile form, such as a methyl or silyl ester. This method provides excellent separation and definitive identification through the mass spectrum of the analyte.[16]

Example HPLC Protocol

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase : Isocratic elution with a mixture of 60% Acetonitrile and 40% Water containing 0.1% Phosphoric Acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV absorbance at 224 nm.[11]

-

Sample Preparation : Dissolve a precisely weighed amount of the compound in the mobile phase to create a stock solution. Prepare working standards by serial dilution.

-

Analysis : Inject a fixed volume (e.g., 10 µL) of the sample and standards. Purity is determined by the area percentage of the main peak, and concentration is calculated against a calibration curve.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 84485-58-5 is not publicly available, a reliable hazard assessment can be made by examining closely related analogs.

Hazard Assessment

-

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic acid (CAS 50921-39-6) : This mono-chloro analog is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).[17]

-

Cyclobutane-1,1-dicarboxylic acid (CAS 5445-51-2) : This precursor is a more hazardous compound, classified as causing severe skin burns and eye damage (Category 1B).[18][19]

Based on these data, it is prudent to handle this compound as a hazardous substance.

Recommended Handling and PPE

| Hazard Category | GHS Pictogram | Precautionary Measures |

| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Wear protective gloves (e.g., nitrile), protective clothing, and wash hands thoroughly after handling.[17] |

| Eye Damage/Irritation | GHS05 (Corrosion) | Wear safety glasses with side-shields or chemical goggles.[18] |

| Respiratory Irritation | GHS07 (Exclamation Mark) | Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or vapors.[17] |

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Conclusion

This compound is a highly functionalized molecule that stands as a testament to the importance of specialized intermediates in modern medicinal chemistry. While its direct applications are limited, its structural features—a rigid cyclobutane core and an electronically modified aromatic ring—make it an invaluable precursor for the synthesis of complex pharmaceutical agents. A thorough understanding of its chemical properties, synthetic pathways, and handling requirements enables researchers and drug development professionals to effectively leverage this compound in the creation of novel therapeutics.

References

- 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid - MySkinRecipes.

- The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).

- 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid - Smolecule.

- CAS No : 84485-00-7 | Product Name : Sibutramine hydrochloride | Pharmaffiliates.

- Sibutramine Hydrochloride | C17H27Cl2N | CID 64764 - PubChem - NIH.

- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents.

- Cyclobutanecarboxylic acid - general description - Georganics.

- Sibutramine (hydrochloride) (BTS-54524, CAS Number: 84485-00-7) | Cayman Chemical.

- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.

- 3-chlorocyclobutanecarboxylic acid - Organic Syntheses Procedure.

- 19 - Organic Syntheses Procedure.

- Cyclobutanecarboxylic acid - Wikipedia.

- Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester | C11H10Cl2O2 - PubChem.

- 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid 95% | CAS: 162733-00-8 | AChemBlock.

- SAFETY DATA SHEET - Fisher Scientific.

- Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid - Carl ROTH.

- cyclobutylamine - Organic Syntheses Procedure.

- Drug candidates bearing 1,3-disubstituted cyclobutane moieties. - ResearchGate.

- SAFETY DATA SHEET - Sigma-Aldrich.

- 1,1-Cyclobutanedicarboxylic acid - SIELC Technologies.

- Sibutramine HCl - CAS - 84485-00-7 - Axios Research.

- SAFETY DATA SHEET - Thermo Fisher Scientific.

- 1-(4-Chlorophenyl)cyclobutanecarboxylicacid | C11H11ClO2 | MD Topology | NMR | X-Ray.

-

In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1][20]oxazin-4-one - Ubaya Repository. Available at:

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid - MDPI.

- Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent - PubMed.

- Sibutramine hydrochloride - CAS Common Chemistry.

- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies - MDPI.

- Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed.

- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.

- Methods for Analysis of Organic Compounds - the NOAA Institutional Repository.

- Chemical Properties of Cyclobutanecarboxylic acid chloride (CAS 5006-22-4) - Cheméo.

- Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.

- CAS 7439-33-0: 1,3-Cyclobutanedicarboxylic acid, trans- - CymitQuimica.

- Cyclohexanecarboxylic acid, 3,4-dichlorophenyl ester - the NIST WebBook.

Sources

- 1. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid [stage0.myskinrecipes.com]

- 2. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester | C11H10Cl2O2 | CID 532231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Cyclobutanecarboxylic acid - general description [georganics.sk]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Cyclobutanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Sibutramine Hydrochloride | C17H27Cl2N | CID 64764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. In-silico, synthesis, structure elucidation and anticancer activity study of 2-(3,4-dichlorophenyl)-4H-benzo[d][1,3]oxazin-4-one - Ubaya Repository [repository.ubaya.ac.id]

- 13. Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. employees.csbsju.edu [employees.csbsju.edu]

- 15. 1,1-Cyclobutanedicarboxylic acid | SIELC Technologies [sielc.com]

- 16. Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies | MDPI [mdpi.com]

- 17. fishersci.com [fishersci.com]

- 18. carlroth.com:443 [carlroth.com:443]

- 19. WERCS Studio - Application Error [assets.thermofisher.com]

- 20. Buy 1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclobutane-1-carboxylic acid [smolecule.com]

Physical and chemical properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with optimized pharmacological profiles is paramount. The strategic incorporation of rigid, three-dimensional scaffolds is a proven methodology for enhancing key drug-like properties, including metabolic stability, oral bioavailability, and target-binding affinity. The cyclobutane ring, in particular, has emerged as a valuable "bioisostere" for more common motifs, offering a unique conformational constraint that can improve a compound's overall disposition.[1]

This guide provides a comprehensive technical overview of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid , a molecule of significant interest to researchers in drug development. This compound synergistically combines the conformational rigidity of the cyclobutane core with the electronic and steric attributes of a 3,4-dichlorophenyl moiety. The 3,4-dichloro substitution pattern is a well-established feature in pharmacologically active compounds, often contributing to enhanced binding affinity and modified metabolic pathways.[2][3] As an intermediate, this molecule serves as a critical building block for the synthesis of potential anti-inflammatory and analgesic agents, making a thorough understanding of its properties essential for its effective application.[2][4]

This document is structured to provide not just data, but a practical and authoritative framework for scientists. We will delve into its fundamental physicochemical properties, provide validated protocols for their experimental determination, explore its chemical reactivity and synthesis, and detail the analytical techniques required for its characterization.

Molecular Identification and Core Characteristics

A precise understanding of a compound's identity is the foundation of all subsequent research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 84485-58-5 | [6] |

| Molecular Formula | C₁₁H₁₀Cl₂O₂ | |

| Molecular Weight | 245.10 g/mol | [5][6] |

| Physical Form | Solid (at room temperature) | |

| Purity (Typical) | ≥98% | |

| InChI | 1S/C11H10Cl2O2/c12-8-3-2-7(6-9(8)13)11(10(14)15)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15) | [5] |

| InChIKey | LKLDQXZDZVETAB-UHFFFAOYSA-N |

Physicochemical Properties: A Framework for Prediction and Application

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical and biological systems. They influence solubility, absorption, distribution, and formulation. While specific experimental data for this compound are not widely published, this section provides authoritative, standardized protocols for their determination, ensuring a self-validating approach for any research laboratory.

Melting Point / Melting Range

The melting point is a fundamental indicator of a substance's purity and is critical for quality control and handling.

-

Experimental Value: Not publicly available. To be determined experimentally.

This protocol describes the capillary tube method, a widely accepted standard for determining the melting point of crystalline solids.[7][8][9]

-

Sample Preparation: Ensure the solid sample is thoroughly dried. Pulverize a small amount into a fine powder.

-

Capillary Loading: Pack the powdered sample into a capillary tube (sealed at one end) to a height of 2-4 mm by tapping the tube gently on a hard surface.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

-

Preliminary Determination: Heat the block rapidly to obtain an approximate melting point. Allow the apparatus to cool.

-

Accurate Determination: Insert a new sample and heat rapidly until the temperature is approximately 20°C below the preliminary value. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting range. For a pure substance, this range should be narrow (<1°C).

Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the compound's acidity and is crucial for predicting its ionization state at different pH values, which profoundly affects its solubility, membrane permeability, and receptor interactions.

-

Predicted Value: The pKa of benzoic acid is ~4.2. The electron-withdrawing inductive effect of the two chlorine atoms on the phenyl ring will increase acidity (lower the pKa). The sp³-hybridized cyclobutane ring is generally considered weakly electron-donating compared to a proton, which might slightly decrease acidity. The net effect is an expected pKa in the range of 3.7 - 4.1 .

-

Experimental Value: Not publicly available. To be determined experimentally.

This method involves titrating the acidic compound with a strong base in a suitable solvent system and monitoring the pH change.[4][10][11]

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0).

-

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a suitable solvent. Given the predicted low water solubility, a co-solvent system (e.g., water/methanol or water/dioxane) may be necessary. Ensure the compound is fully dissolved.

-

Titration Setup: Place the solution in a thermostatted vessel (e.g., 25°C) and immerse the calibrated pH electrode. Use a magnetic stirrer for continuous mixing.

-

Titration: Add standardized, carbonate-free strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve. The experiment should be repeated at least three times to ensure repeatability within ±0.1 log units.[12]

Solubility

Solubility is a key factor in drug development, impacting everything from formulation to bioavailability.

-

Experimental Value (Water): Not publicly available, but predicted to be low due to the hydrophobic dichlorophenyl and cyclobutane moieties.

-

Experimental Value (Organic Solvents): Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and dichloromethane.

This method is suitable for substances with solubilities above 10⁻² g/L.[13][14][15]

-

Equilibration: Add an amount of the substance in excess of its expected solubility to a known volume of distilled water in a glass-stoppered flask.

-

Agitation: Agitate the flask at a controlled temperature (e.g., 25°C) for a sufficient period to reach equilibrium. A preliminary test should establish this duration (typically 24-48 hours).

-

Phase Separation: After agitation, allow the mixture to stand at the same temperature to let the undissolved solid settle. If necessary, centrifuge the solution to ensure complete separation of the solid phase.

-

Sampling and Analysis: Carefully withdraw a known volume of the clear, supernatant aqueous phase.

-

Quantification: Analyze the concentration of the dissolved substance in the sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the volume of the sample.

Synthesis and Chemical Reactivity

As a key intermediate, understanding the synthesis and reactivity of this compound is essential for its practical application.

Proposed Synthesis Pathway

A logical and efficient synthesis pathway proceeds via the corresponding nitrile, 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (CAS 84467-19-6). This two-step process involves the formation of the C-C bond to create the quaternary center, followed by hydrolysis of the nitrile to the carboxylic acid.[16]

Caption: Proposed two-step synthesis of the target compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Causality: The strong acidic conditions and heat are necessary to protonate the nitrile nitrogen, making the carbon atom highly electrophilic and susceptible to nucleophilic attack by water, driving the complete hydrolysis to the carboxylic acid and ammonium salt.

-

Heating: Heat the mixture to reflux (typically >100°C) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice. The carboxylic acid product should precipitate as a solid.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product.

Core Chemical Reactivity

The reactivity of this molecule is dominated by the carboxylic acid functional group. The dichlorophenyl ring is relatively inert to typical electrophilic aromatic substitution due to the deactivating nature of the chlorine atoms.

Caption: Key reactions of the carboxylic acid moiety.

-

Esterification: Reacts with alcohols under acidic catalysis (e.g., Fischer esterification) to form the corresponding esters. This is a foundational reaction for creating prodrugs or modifying solubility.

-

Amide Bond Formation: The carboxylic acid can be converted to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) and subsequently reacted with primary or secondary amines to form amides. This is a cornerstone of peptide synthesis and the creation of many active pharmaceutical ingredients.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can reduce the carboxylic acid to the corresponding primary alcohol, providing a pathway to a different class of derivatives.

Analytical and Spectroscopic Characterization

Unambiguous characterization is required to confirm the structure and purity of the synthesized compound. The following table summarizes the expected spectroscopic signatures.

| Technique | Expected Features |

| ¹H NMR | ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton, disappears on D₂O exchange).~7.2-7.6 ppm: Multiplets, 3H (aromatic protons). The distinct substitution pattern should yield characteristic splitting.~1.8-2.8 ppm: Multiplets, 7H (cyclobutane protons and the alpha-proton). Protons adjacent to the phenyl ring and carboxyl group will be the most downfield. |

| ¹³C NMR | ~175-185 ppm: Carboxyl carbon (C=O).~125-145 ppm: Aromatic carbons (6 signals, including 2 C-Cl carbons).~40-55 ppm: Quaternary cyclobutane carbon (C1).~15-35 ppm: Methylene carbons of the cyclobutane ring (2-3 signals). |

| FT-IR (cm⁻¹) | ~2500-3300: Very broad absorption (O-H stretch of H-bonded carboxylic acid).~1700: Strong, sharp absorption (C=O stretch).~1400-1500: Medium absorptions (C=C aromatic ring stretches).~1000-1100: Strong absorptions (C-Cl stretches). |

| Mass Spec (EI) | m/z ~244/246/248: Molecular ion peak cluster (M⁺), showing the characteristic isotopic pattern for two chlorine atoms.Fragment ions: Loss of -COOH (M-45), loss of the cyclobutanecarboxylic acid moiety. |

Conclusion and Future Outlook

This compound represents a strategically valuable building block for medicinal chemistry and drug discovery. Its unique combination of a conformationally restricted aliphatic ring and an electronically modified aromatic system provides a rich scaffold for generating novel compounds with potentially superior pharmacological properties. This guide has provided a comprehensive foundation for its identification, synthesis, and characterization. By equipping researchers with both predictive insights and robust, standardized experimental protocols, we aim to facilitate the confident and effective use of this promising intermediate in the development of next-generation therapeutics.

References

A complete list of all sources cited within this document, including valid URLs for verification.

-

Situ Biosciences. OECD 105 - Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]

-

Analytice. OECD 105 – Water Solubility Test at 20°C. [Link]

-

Wuitschik, G., et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]

-

MySkinRecipes. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

OECD. Test No. 112: Dissociation Constants in Water. [Link]

-

Analytice. (2021). OECD n°112: Dissociation constant in water. [Link]

-

U.S. Environmental Protection Agency. Product Properties Test Guidelines OPPTS 830.7370 Dissociation Constants in Water. [Link]

-

Phytosafe. OECD 102 / 103 - Melting point / Boiling point. [Link]

-

OECD. Test No. 112: Dissociation Constants in Water. [Link]

-

Organic Syntheses. Cyclobutanone. [Link]

-

Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

-

PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. [Link]

-

NIST. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. [Link]

-

Koksal, M., et al. (2008). Synthesis, Characterization and Anti-inflammatory Activity of New 5-(3,4-Dichlorophenyl)-2-(aroylmethyl) thio-1,3,4-oxadiaxoles. ResearchGate. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Koksal, M., et al. (2013). Synthesis and anti-inflammatory activities of novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones. PubMed. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

MDPI. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. [Link]

Sources

- 1. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 2. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid [stage0.myskinrecipes.com]

- 3. 1-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid 95% | CAS: 162733-00-8 | AChemBlock [achemblock.com]

- 4. oecd.org [oecd.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. oecd.org [oecd.org]

- 8. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 11. search.library.northwestern.edu [search.library.northwestern.edu]

- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. oecd.org [oecd.org]

- 15. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 16. 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile | 84467-19-6 | Benchchem [benchchem.com]

An In-Depth Technical Guide to 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic acid, including its molecular structure, weight, and formula. It also explores its potential applications in medicinal chemistry, supported by an analysis of its synthesis and spectroscopic data.

Core Molecular and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its core structure consists of a cyclobutane ring and a dichlorinated phenyl group attached to the same carbon atom that bears the carboxylic acid functional group.

Molecular Formula and Weight

The chemical formula for this compound is C₁₁H₁₀Cl₂O₂ .[1] This formula indicates the presence of eleven carbon atoms, ten hydrogen atoms, two chlorine atoms, and two oxygen atoms.

The molecular weight of this compound is 245.10 g/mol .[1] The exact mass is 244.0057849 Da.[1]

Structural Representation

The structural formula of this compound is crucial for understanding its chemical behavior.

Diagram: Molecular Structure of this compound

Caption: A plausible two-step hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol (Hypothetical, based on standard procedures):

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile (Precursor)

A potential route to the nitrile precursor could involve the reaction of 3,4-dichlorophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Step 2: Hydrolysis of 1-(3,4-Dichlorophenyl)cyclobutanecarbonitrile

-

Acid-Catalyzed Hydrolysis:

-

The nitrile is refluxed with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.

-

The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.

-

Work-up typically involves extraction of the carboxylic acid into an organic solvent.

-

-

Base-Catalyzed Hydrolysis:

-

The nitrile is refluxed with an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.

-

This initially forms the carboxylate salt.

-

Acidification of the reaction mixture with a strong acid is then required to protonate the carboxylate and yield the final carboxylic acid product.

-

Spectroscopic Characterization (Predicted)

Experimental spectra for this compound are not widely available. However, based on its structure and data from analogous compounds, the expected spectroscopic features can be predicted.

¹H NMR Spectroscopy

-

Aromatic Protons: The three protons on the dichlorophenyl ring would appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, a complex splitting pattern (doublet, doublet of doublets) is expected.

-

Cyclobutane Protons: The protons on the cyclobutane ring would appear in the aliphatic region (typically δ 1.5-3.0 ppm). The methylene protons adjacent to the quaternary carbon would likely be multiplets.

-

Carboxylic Acid Proton: The acidic proton of the carboxyl group would be a broad singlet, significantly downfield (typically δ 10-13 ppm), and its position can be concentration-dependent.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The carbon of the carboxylic acid group is expected to have a chemical shift in the range of δ 170-185 ppm.

-

Aromatic Carbons: The six carbons of the dichlorophenyl ring would appear in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine atoms would be deshielded.

-

Quaternary Carbon: The sp³ quaternary carbon of the cyclobutane ring attached to the phenyl group and the carboxyl group would likely appear in the range of δ 40-60 ppm.

-

Cyclobutane Methylene Carbons: The methylene carbons of the cyclobutane ring would appear in the upfield region (δ 15-40 ppm).

Infrared (IR) Spectroscopy

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.

-

C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bonds.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region would be indicative of the aromatic ring.

Applications in Research and Drug Development

This compound is primarily of interest as a building block or intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [2]

Intermediate for Bioactive Molecules

The combination of a rigid cyclobutane scaffold, a dichlorophenyl group (which can influence lipophilicity and metabolic stability), and a versatile carboxylic acid handle makes this compound an attractive starting material for medicinal chemists. The carboxylic acid can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, allowing for the exploration of structure-activity relationships.

It has been suggested that this compound is a key intermediate in the development of anti-inflammatory and analgesic agents. [2]The structural motif of a cyclobutane ring attached to an aromatic system is found in various biologically active compounds.

Conclusion

This compound is a compound with well-defined molecular and physical properties. While detailed experimental data on its synthesis and spectroscopic characterization are not extensively documented in publicly accessible literature, its structure allows for reliable predictions of its chemical behavior and spectral features. Its primary value lies in its potential as a versatile intermediate for the synthesis of novel compounds with potential therapeutic applications, particularly in the fields of anti-inflammatory and analgesic drug discovery. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the identification of new lead compounds for drug development.

References

-

PubChem. Cyclobutanecarboxylic acid, 3,4-dichlorophenyl ester. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 1-(3, 4-Dichlorophenyl)cyclobutanecarboxylic acid. [Link]

-

PrepChem. Synthesis of 1-[1-(3,4-dichlorophenyl)cyclobutyl]butan-2-one. [Link]

-

Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. [Link]

-

Organic Syntheses. 19. [Link]

Sources

Foreword: The Imperative of Spectroscopic Diligence in Modern Drug Discovery

An In-depth Technical Guide to the Spectroscopic Analysis of 1-(3,4-Dichlorophenyl)cyclobutanecarboxylic Acid

In the landscape of contemporary drug development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. A molecule's identity, purity, and stability—qualities essential for its journey from bench to bedside—are first established not by its biological activity, but by the precise language of spectroscopy. This compound represents a compelling structural motif, combining a constrained aliphatic ring system with a halogenated aromatic moiety, features often explored in the search for new therapeutic agents.

This guide eschews a simple recitation of data. Instead, it serves as a technical whitepaper, a field-proven manual for the practicing scientist. We will dissect the anticipated spectroscopic signatures of this molecule, grounding our predictions in foundational principles and data from analogous structures. The core objective is to illuminate the causality behind the data—to explain why the molecule should appear as it does to our instruments. By understanding the logic connecting structure to spectrum, researchers can move beyond mere data collection to confident, insightful interpretation. This document is designed to be a self-validating system, equipping you with the protocols and interpretive frameworks necessary to confirm the structure and purity of this, and similar, compounds with the highest degree of scientific rigor.

Molecular Blueprint: Structural Features and Predicted Spectroscopic Behavior

Before delving into specific techniques, a holistic analysis of the target structure is paramount. The molecule comprises three key domains, each contributing distinct and predictable signals to the overall spectroscopic profile.

-

3,4-Dichlorophenyl Group: An aromatic ring substituted with two electron-withdrawing chlorine atoms. This will result in a complex but predictable pattern in the aromatic region of the NMR spectra and characteristic C-Cl vibrations in the IR spectrum. The isotopic signature of two chlorine atoms will be a definitive marker in mass spectrometry.

-

Cyclobutane Ring: A strained, four-membered aliphatic ring. The protons on this ring will exhibit characteristic chemical shifts and complex spin-spin coupling due to their rigid spatial relationships.

-

Carboxylic Acid Moiety: The -COOH group is a powerful spectroscopic marker, with a highly characteristic, broad O-H stretch in the IR spectrum and distinct, deshielded signals for its proton and carbon in NMR spectra.[1][2][3]

The synergy of these three domains makes this compound an excellent case study for multi-technique structural elucidation.

Infrared (IR) Spectroscopy: Mapping Functional Group Topography

Infrared spectroscopy provides a rapid, non-destructive method for identifying the functional groups present in a molecule. The analysis hinges on the principle that molecular bonds vibrate at specific, quantifiable frequencies when exposed to infrared radiation.

Predicted Infrared Absorption Spectrum

The causality behind these predictions lies in the bond strengths and atomic masses. The O-H bond of the carboxylic acid is involved in strong hydrogen bonding, causing its stretching vibration to absorb energy over a very wide range of frequencies, a hallmark of this functional group.[1][2][4] The C=O bond is strong and polar, leading to an intense, sharp absorption.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad | Strong intermolecular hydrogen bonding in the dimeric state significantly broadens the signal.[1][2] |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong, Sharp | The electron-donating nature of the adjacent OH group places the stretch in this classic range for dimeric acids.[1] |

| Aromatic Ring | C=C Stretch | 1475 - 1600 | Medium to Weak | Multiple bands are expected due to the vibrations of the benzene ring skeleton. |

| Cyclobutane | C-H Stretch | 2850 - 3000 | Medium | Aliphatic C-H stretches, often appearing as sharp peaks superimposed on the broad O-H band.[4] |

| Dichlorophenyl | C-Cl Stretch | 600 - 800 | Medium to Strong | Stretching vibrations for carbon-chlorine bonds typically appear in the fingerprint region. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

A robust protocol is essential for reproducible data. Attenuated Total Reflectance (ATR) is the modern standard for solid and liquid samples due to its minimal sample preparation and ease of use.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Record a background spectrum in air to computationally subtract atmospheric H₂O and CO₂ signals from the final sample spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm, consistent contact between the sample and the crystal. Inconsistent pressure is a common source of poor-quality, non-reproducible spectra.

-

Data Acquisition: Co-add a minimum of 16 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: Perform an automatic baseline correction and peak picking. Compare the resulting spectrum against the predicted values.

IR Analysis Workflow

Caption: Workflow for functional group analysis using ATR-FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can determine connectivity and stereochemical relationships.[5]

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environments (chemical shift), their relative numbers (integration), and the number of neighboring protons (spin-spin splitting).

Predicted ¹H NMR Spectrum (Solvent: CDCl₃, Standard: TMS)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Acidic proton, rapidly exchanges, decouples from neighbors. Highly deshielded. |

| Aromatic (H-2) | ~7.6 | Doublet | 1H | Ortho to the cyclobutane ring, deshielded. Split by H-6. |

| Aromatic (H-5) | ~7.4 | Doublet | 1H | Ortho to a chlorine atom. Split by H-6. |

| Aromatic (H-6) | ~7.2 | Doublet of Doublets | 1H | Coupled to both H-2 and H-5. |

| Cyclobutane (-CH₂-) | 2.0 - 2.8 | Multiplet | 6H | Complex overlapping signals due to restricted rotation and diastereotopicity. Deshielded by the adjacent aromatic ring. |

Note: The aromatic splitting pattern is an approximation. The actual pattern will be a complex second-order system due to the similar chemical shifts but can be analyzed to confirm the 1,3,4-substitution pattern.

¹³C NMR Spectroscopy: Carbon Backbone Analysis

¹³C NMR spectroscopy details the number of non-equivalent carbon environments and provides insight into their hybridization and electronic state.

Predicted ¹³C NMR Spectrum (Solvent: CDCl₃, Standard: TMS)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid (-C OOH) | 175 - 185 | Carbonyl carbon, highly deshielded by two oxygen atoms. |

| Aromatic (C-1) | 140 - 145 | Quaternary carbon attached to the cyclobutane ring. |

| Aromatic (C-3, C-4) | 130 - 135 | Carbons directly bonded to electronegative chlorine atoms are deshielded. |

| Aromatic (C-2, C-5, C-6) | 125 - 130 | Aromatic CH carbons, appearing in their typical range. |

| Cyclobutane (Quaternary -C -) | 45 - 55 | Quaternary sp³ carbon, deshielded by the attached aromatic ring. |

| Cyclobutane (-C H₂-) | 20 - 35 | Aliphatic carbons of the cyclobutane ring. Multiple peaks are expected due to symmetry.[6] |

Experimental Protocol: High-Resolution NMR Sample Preparation and Acquisition

Contamination (especially with water or residual non-deuterated solvent) is the primary cause of poor NMR data. This protocol ensures a high-quality, high-resolution result.

-

Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.[7] The choice of solvent is critical; the compound must be fully soluble.

-

Dissolution: Gently vortex or sonicate the tube until the sample is completely dissolved. A clear, particulate-free solution is required.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and the magnetic field shimmed to maximize homogeneity.

-

¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a signal-to-noise ratio >100:1 for the smallest signal.

-

¹³C Acquisition: Acquire the proton-decoupled ¹³C spectrum. This is a much less sensitive nucleus, requiring a greater number of scans and a longer acquisition time to achieve adequate signal-to-noise.

NMR Analysis Workflow

Caption: A systematic workflow for NMR-based structure elucidation.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For this molecule, the presence of two chlorine atoms provides a uniquely identifiable isotopic pattern.

Predicted Mass Spectrum

The molecular formula is C₁₁H₁₀Cl₂O₂. The two most abundant isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic cluster of peaks for any chlorine-containing fragment.

-

Molecular Ion (M⁺): The molecular ion region will show a distinctive pattern.

-

M peak: (containing two ³⁵Cl atoms)

-

M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - expected to be ~65% the intensity of the M peak.

-

M+4 peak: (containing two ³⁷Cl atoms) - expected to be ~10% the intensity of the M peak. This M:M+2:M+4 ratio is definitive proof of a dichlorinated compound.

-

-

Calculated Exact Mass: The monoisotopic mass (using ³⁵Cl) can be calculated for high-resolution mass spectrometry (HRMS) confirmation.

-

Key Fragmentation Pathways: The choice of ionization technique (e.g., Electron Ionization - EI) will heavily influence fragmentation.

-

Loss of -COOH: A common fragmentation for carboxylic acids, resulting in an [M - 45]⁺ peak.

-

Loss of C₄H₇COOH: Cleavage of the bond between the phenyl ring and the cyclobutane ring, yielding a dichlorophenyl cation fragment.

-

Cyclobutane Ring Fragmentation: The strained ring may undergo cleavage to lose ethylene (C₂H₄).

-

It is important to note that for some substituted cyclobutanes, the molecular ion peak may be weak or entirely absent, with the spectrum being dominated by fragment ions.[8]